N-(叔丁基)肼基碳硫酰胺

描述

Synthesis Analysis

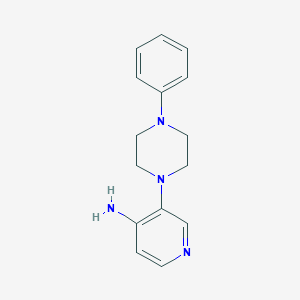

The synthesis of derivatives of "N-(tert-butyl)hydrazinecarbothioamide" involves several chemical reactions, showcasing the compound's versatility in forming different structural entities. For instance, a novel compound was synthesized by reacting N-tert-butyl-N,N′-dibenzoylhydrazine with N-sulfenyl chloride, leading to the formation of a complex structure whose crystallography was detailed through X-ray single crystal diffraction (Shang Jian et al., 2005). Another synthesis path involves the reaction of phenylhydrazine with isothiocyanates, showcasing a method to explore potential tyrosinase inhibitors, underlining the compound's versatility in synthetic chemistry (Danilo Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of "N-(tert-butyl)hydrazinecarbothioamide" and its derivatives reveals interesting conformational dynamics. X-ray analysis and computational studies have been used to understand the effect of substituents on the molecular conformation in the solid state. For example, adamantane-linked hydrazine-1-carbothioamide derivatives exhibit varied conformations depending on their substituents, with folded and extended conformations observed (L. H. Al-Wahaibi et al., 2022).

Chemical Reactions and Properties

"N-(tert-butyl)hydrazinecarbothioamide" undergoes various chemical reactions that highlight its reactivity and potential for creating a wide range of derivatives. Reactions with different agents lead to the formation of heterocyclic rings and other complex structures, showing the compound's chemical versatility and reactivity (A. Aly et al., 2018).

科学研究应用

化疗应用: 一项研究使用肼基碳硫酰胺的衍生物(包括 N-甲基-2-(3-叔丁基-2-羟基苯亚甲基)肼基碳硫酰胺)合成了二氧钼(VI)配合物。发现这些配合物表现出显著的抗肿瘤特性,对 HCT 116 人类结直肠细胞系的活性比标准药物 5-氟尿嘧啶更明显 (Hussein 等人,2015).

杀虫活性: 已合成 N-叔丁基-N,N'-二酰肼衍生物(包括含 1,2,3-噻二唑的衍生物),并显示出对小菜蛾和淡色库蚊具有良好的杀虫活性。发现这些衍生物作为非甾体蜕皮激素激动剂有效,可用作环境友好的害虫调节剂 (Wang 等人,2011).

脲酶抑制和抗增殖活性: 已合成并分析了金刚烷连接的肼-1-碳硫酰胺衍生物(包括 2-(金刚烷-1-羰基)-N-(叔丁基)肼-1-碳硫酰胺)。这些化合物表现出脲酶抑制潜力和中等的抗增殖活性 (Al-Wahaibi 等人,2022).

新型衍生物的合成: 已对替补芬诺酯的新型 N-草酰衍生物(包括 N'-叔丁基-N'-3,5-二甲基苯甲酰-N-芳氧基草酰-N-4-乙基苯甲酰肼)的合成进行了研究。这些化合物显示出杀幼虫活性,并诱导早产、异常和致命的幼虫蜕皮 (Mao 等人,2004).

钯催化的交叉偶联: 一项研究展示了烯基卤化物和叔丁基氨基甲酸酯之间的钯催化的交叉偶联,导致合成 N-Boc-N-烯基肼,这是一种高度官能化且不寻常类型的肼 (Barluenga 等人,2007).

抗氧化活性: 合成了含有二芳基砜和 2,4-二氟苯基部分的新型肼基碳硫酰胺,并使用 DPPH 方法评估了其抗氧化活性。其中一些肼基碳硫酰胺显示出优异的抗氧化活性 (Bărbuceanu 等人,2014).

杀幼虫活性和定量构效关系研究: 测量了 1-叔丁基-1-(2-氯苯甲酰)-2-(取代苯甲酰)肼对稻纵卷叶螟的杀幼虫活性,结果表明疏水性和特定的取代基模式对有效性至关重要 (Oikawa 等人,1994).

属性

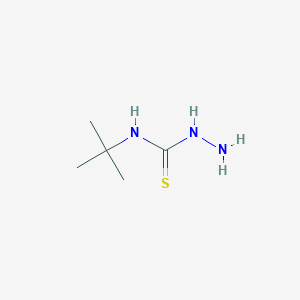

IUPAC Name |

1-amino-3-tert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRCNZOBNETMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353219 | |

| Record name | N-tert-Butylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13431-39-5 | |

| Record name | N-(1,1-Dimethylethyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-tert-Butyl-3-thiosemicarbazide interesting for coordination chemistry and potential applications?

A1: 4-tert-Butyl-3-thiosemicarbazide is a versatile ligand for metal complexation due to its multiple potential donor atoms: the sulfur of the thioamide group and the nitrogen atoms of the hydrazine and amine moieties. This allows for diverse coordination modes and the formation of stable metal complexes. The presence of the tert-butyl group introduces steric bulk, which can influence the geometry and reactivity of the resulting complexes.

Q2: How does the study utilize NMR spectroscopy to characterize the new 4-tert-Butyl-3-thiosemicarbazone compounds and their corresponding Palladium complexes?

A2: The research utilizes Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural characterization []. Both ¹H NMR and ¹³C NMR spectra were acquired to identify and analyze the different proton and carbon environments within the molecules. Furthermore, two-dimensional NMR techniques, specifically HSQC (Heteronuclear Single Quantum Coherence) experiments, were employed. HSQC experiments provide information about the correlation between protons and directly bonded carbon atoms (¹H-¹³C HSQC) or nitrogen atoms (¹H-¹⁵N HSQC). This correlation data is crucial for confirming the structures of the newly synthesized compounds and provides insights into the connectivity and interactions between different atoms in the molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

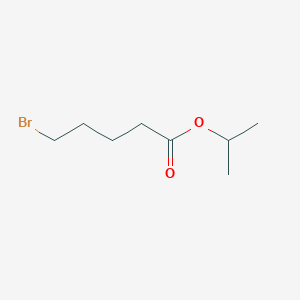

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)